Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride
Description
Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride is a chiral amino acid ester hydrochloride derivative. Its structure features a 5-methylpyridin-2-yl substituent attached to the propanoate backbone, with the amino group at the α-position and a methyl ester group. This compound is of interest in medicinal chemistry due to the pyridine moiety, which can enhance bioavailability and target-specific interactions in drug design .
Properties
Molecular Formula |
C10H15ClN2O2 |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H |
InChI Key |
IFSWKHKYYJANIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride
(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride stock solution preparation To prepare a stock solution of (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, use the following table as a guide:
Prepare stock solution 1 mg 5 mg 10 mg 1 mM 4.3348 mL 21.6741 mL 43.3482 mL 5 mM 0.867 mL 4.3348 mL 8.6696 mL 10 mM 0.4335 mL 2.1674 mL 4.3348 mL - In vivo formulation (clear solution) To prepare an in vivo formulation, the following steps are recommended:
- Prepare a DMSO master liquid by pre-dissolving the appropriate amount of the drug in DMSO.
- Take an appropriate volume of the DMSO master liquid and add PEG300, mix and clarify, then add Tween 80, mix and clarify, and finally add ddH2O, mix and clarify.
- As an alternative, take an appropriate volume of the DMSO master liquid and add corn oil, mix and clarify.
- Make sure the liquid is clear before adding the next solvent, and add the solvents in the specified order. Physical methods such as vortexing, ultrasound, or a hot water bath can be used to aid dissolving.
Preparation of 2-amino-5-methylpyridine
2-amino-5-methylpyridine can be used as an intermediate for the preparation of agrochemicals, for example herbicides.
- Process for preparation React 3-methyl-pyridine 1-oxide with a trialkylamine of the general formula (R)3N, where R is C1-C4-alkyl, and with an electrophilic compound selected from acetyl chloride, propionyl chloride, acetic anhydride, propionyl anhydride, benzoyl chloride, benzotrichloride, phosgene, oxalyl chloride, benzene sulfonyl chloride, p-toluene sulfonyl chloride, phosphorous (111)chloride, phosphorous oxy chloride, phosphorous (V) chloride, thionyl chloride, sulfonyl chloride dichloromethylene-dimethyl-immonium chloride, cyanuric chloride and chlorotrimethyl-silane, in the presence or absence of a diluent, to given the ammonium salt of the formula:
\$$
(IV)
\$$
where Z is an anion from the electrophilic compound. Optionally isolating the compound (IV), optionally purifying the compound (IV), optionally cleaving the compound (IV) into an alkyl compound RZ and a 2-dialkylamino-5-methyl-pyridine of the formula:
\$$
(V)
\$$
and then in a second step reacting the compound (IV) or (V) with hydrogen bromide at a temperature between 150° and 300° C.
Synthesis of Amino Acid Prodrugs
Scheme 1 details the synthesis of amino acid prodrugs, where thienopyridine hydrochloride 1 is reacted with substituted intermediates 2a–b to yield N-alkylated thiolactones 3a–b. These are then converted to 4a–4p with N-boc-l-amino acids via EDCI and DMAP. Target amino acid esters 5a–5p are obtained as hydrochloride salts after treatment with hydrochloric acid in ethyl acetate for Boc-group removal.
- Synthesis of Methyl 2-(2-chlorophenyl)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)acetate (3a) To a stirred solution of methyl 2-bromo-2-(2-chlorophenyl)acetate (2a, 26.3 g, 0.1 mol) in CH3CN (500 mL), add 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1, 20.9 g, 0.11 mol) and potassium bicarbonate (30.0 g, 0.3 mol). Stir the reaction at room temperature overnight. Filter the reaction mixture and concentrate the liquid under reduced pressure. Purify the residue by column chromatography to obtain a yellow oil, which is recrystallized from EtOH to afford a white solid (20.9 g, 62% yield).
- Synthesis of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (3b) Compound 3b is synthesized from 2b and compound 1 following the procedure described for the preparation of 3a. This yields a white solid product (20.0 g, 65% yield).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring play crucial roles in binding to target molecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Substituent Variations and Structural Impact
The table below compares the molecular formulas, substituents, and molecular weights of Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride with key analogs:
*Theoretical calculation based on analogous compounds.
Key Observations :
- Aromatic vs. The 5-methyl group on pyridine may enhance lipophilicity compared to halogenated variants .
- Bulkier substituents like naphthyl or indole may reduce solubility in polar solvents.
Physicochemical Properties
While direct data for the target compound are scarce, inferences can be made:
- Melting Points : Pyridine derivatives in exhibit high melting points (268–287°C), suggesting thermal stability. Halogenated phenyl analogs (e.g., 4-fluoro ) may have lower melting points due to reduced crystallinity.
- Solubility: Pyridine’s basicity improves water solubility compared to purely aromatic analogs. For instance, methyl tryptophanate HCl is moderately soluble in polar solvents like methanol.
Biological Activity
Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, also known as (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₄ClN₂O₂
- Molecular Weight : 230.69 g/mol
- CAS Number : 1810074-68-0
- Purity : ≥ 95%
The compound exerts its effects through specific molecular targets and pathways:
- Molecular Targets : It interacts with enzymes and receptors in biological systems, influencing various biochemical pathways.
- Pathways Involved : It may modulate signaling pathways related to disease processes, including those involved in neuroprotection and antimicrobial activity .
Antimicrobial Activity
Research indicates that (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride exhibits notable antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial survival .
Neuroprotective Properties
The compound has demonstrated potential neuroprotective effects in preclinical studies. It appears to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation. These properties suggest its potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.
Antichlamydial Activity
In studies focused on Chlamydia infections, this compound was found to selectively inhibit the growth of Chlamydia species. The research highlighted its ability to affect chlamydial inclusion numbers, size, and morphology in infected cells, indicating a promising avenue for developing new antichlamydial agents .
Case Studies
-
Neuroprotection in Animal Models :
- A study evaluated the neuroprotective effects of (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride in mice subjected to induced oxidative stress. Results showed significant reductions in markers of neuronal injury compared to controls, suggesting a protective role against neurodegeneration.
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride | C₁₀H₁₄ClN₂O₂ | Antimicrobial, Neuroprotective |
| (S)-Methyl 2-amino-3-(4-methylpyridin-2-yl)propanoate hydrochloride | C₉H₁₃ClN₂O₂ | Limited antimicrobial activity |
| (S)-Methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate hydrochloride | C₉H₁₃ClN₂O₂ | Similar profile but less effective |
The presence of the 5-methyl group on the pyridine ring distinguishes (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride from its analogs, contributing to its unique biological activity profile.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate Hydrochloride, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including acylation, substitution, and salt formation. Key steps include:
- Acylation : Reacting 5-methylpyridine-2-carboxylic acid derivatives with methyl amino ester precursors under reflux conditions .
- Hydrochloride Salt Formation : Treating the free base with HCl in ethanol or methanol, followed by recrystallization .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization using methanol/ether mixtures to achieve >95% purity .
Methodological Tip : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity using NMR (δ 2.3 ppm for methylpyridinyl protons) and mass spectrometry (expected [M+H]+ at 243.1 m/z) .
Q. How should researchers characterize the physicochemical properties of this compound?
Critical properties include:
Q. Analytical Workflow :
NMR : Confirm stereochemistry (e.g., coupling constants for α-protons).
HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients.
XRD : Resolve crystal structure for polymorph identification .
Advanced Questions
Q. What methodologies are used to investigate its biological activity, and how do structural analogs differ?
Pharmacological Screening :
- Receptor Binding Assays : Radiolabeled ligands (e.g., [³H]-GABA for neurotransmitter receptors) .
- Cellular Assays : Measure cAMP levels or calcium flux in HEK293 cells expressing target receptors .
Q. Structure-Activity Relationship (SAR) Insights :
| Analog | Modification | Biological Impact |
|---|---|---|
| 5-Chloropyridinyl | Increased lipophilicity | Higher CNS penetration |
| Pyrrolidinyl substituent | Enhanced receptor affinity (Ki ↓ 40%) | |
| Nitrophenyl variant | Electron-withdrawing group alters binding kinetics |
Key Finding : The 5-methylpyridinyl group confers selective binding to nicotinic acetylcholine receptors (nAChRs) compared to phenyl-substituted analogs .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data?
Case Study : Discrepancies in yield (40–75%) for the acylation step:
- Root Cause : Variability in reaction temperature (optimal: 60–70°C) or catalyst purity (use Pd/C with ≥99% activity) .
- Resolution : Design a Design of Experiment (DoE) to optimize parameters like solvent (DMF vs. THF) and stoichiometry .
Q. Bioactivity Conflicts :
- Data Normalization : Standardize assays using reference compounds (e.g., carbamylcholine for nAChR studies) .
- Meta-Analysis : Cross-validate IC50 values across ≥3 independent labs .
Q. What advanced techniques elucidate its mechanism of action in neurological pathways?
- Cryo-EM : Resolve compound-bound nAChR structures at 2.8 Å resolution .
- Patch-Clamp Electrophysiology : Measure ion channel modulation in hippocampal neurons .
- Metabolomics : Track downstream effects via LC-MS profiling of neurotransmitter metabolites (e.g., GABA, glutamate) .
Example Finding : The compound acts as a partial agonist at α4β2 nAChRs, with EC50 = 1.2 μM and Hill coefficient = 1.5 .
Q. How do environmental factors (pH, temperature) affect its stability during experiments?
Q. Mitigation Strategy :
- Use buffered solutions (pH 4–6) for in vitro studies.
- Conduct short-term kinetic assays to minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
